molecular formula C22H20N6O2S B15043385 N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B15043385
M. Wt: 432.5 g/mol
InChI Key: XTFYRUXIQKDWPN-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a phenyl group, making it an interesting subject for chemical research.

Properties

Molecular Formula

C22H20N6O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-methyl-N-[4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H20N6O2S/c1-14-20(25-24-17-9-11-18(12-10-17)27(3)15(2)29)21(30)28(26-14)22-23-19(13-31-22)16-7-5-4-6-8-16/h4-13,26H,1-3H3

InChI Key

XTFYRUXIQKDWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazone formation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound notable for its potential biological activities. The structural features of this compound include a thiazole ring, a pyrazole moiety, and a hydrazine functional group, which contribute to its diverse pharmacological properties.

Structural Characteristics

The compound exists in a keto-enamine tautomeric form, stabilized by intramolecular hydrogen bonding. This structural characteristic may influence its reactivity and interactions with biological targets. The presence of multiple functional groups suggests potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Feature Description
Thiazole RingContributes to antimicrobial and anticancer properties
Pyrazole MoietyImplicated in various pharmacological activities
Hydrazine GroupEnhances reactivity and potential for drug development

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with thiazole and pyrazole moieties are often evaluated for their ability to inhibit bacterial growth. Initial assays suggest that this compound could be effective against various strains of bacteria.
  • Anticancer Properties : The structural similarities to known anticancer agents indicate potential efficacy in inhibiting tumor cell proliferation. Studies on related compounds have shown significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The hydrazine component may play a role in modulating inflammatory responses, though specific studies on this compound are still needed.

Antimicrobial Studies

Research has shown that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrazole have been reported to possess potent antibacterial properties against Staphylococcus aureus and other pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Research

In studies comparing the cytotoxicity of various thiazolidine derivatives against glioblastoma cells, certain derivatives demonstrated substantial antitumor effects. These findings suggest that this compound could similarly impact cancer cell viability.

Synthesis and Derivative Development

The synthesis of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-y)-1,5-dihydro-pyrazol]-4-yli-de]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route includes:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors such as thioketones and amines.
  • Pyrazole Synthesis : Through cyclization reactions involving hydrazines.
  • Final Assembly : Coupling the thiazole and pyrazole components with the acetamide group.

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